molecular formula C11H8ClNO2 B15329808 3-Chloro-7-methoxyisoquinoline-4-carbaldehyde

3-Chloro-7-methoxyisoquinoline-4-carbaldehyde

Cat. No.: B15329808
M. Wt: 221.64 g/mol
InChI Key: KBVNUPWPLMQXQI-UHFFFAOYSA-N
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Description

3-Chloro-7-methoxyisoquinoline-4-carbaldehyde is a chemical compound with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . It is an isoquinoline derivative, characterized by the presence of a chloro group at the 3-position, a methoxy group at the 7-position, and an aldehyde group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 3-Chloro-7-methoxyisoquinoline-4-carbaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial production methods may involve large-scale synthesis using similar reaction pathways but with adjustments to accommodate bulk production. This includes the use of industrial-grade reagents, automated reaction setups, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

3-Chloro-7-methoxyisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

3-Chloro-7-methoxyisoquinoline-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-7-methoxyisoquinoline-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context .

Comparison with Similar Compounds

3-Chloro-7-methoxyisoquinoline-4-carbaldehyde can be compared with other isoquinoline derivatives, such as:

    3-Chloroisoquinoline-4-carbaldehyde: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.

    7-Methoxyisoquinoline-4-carbaldehyde: Lacks the chloro group, which may affect its ability to participate in substitution reactions.

    3-Chloro-7-methoxyisoquinoline: Lacks the aldehyde group, which may limit its use in condensation reactions.

The presence of the chloro, methoxy, and aldehyde groups in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

3-chloro-7-methoxyisoquinoline-4-carbaldehyde

InChI

InChI=1S/C11H8ClNO2/c1-15-8-2-3-9-7(4-8)5-13-11(12)10(9)6-14/h2-6H,1H3

InChI Key

KBVNUPWPLMQXQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(C(=C2C=C1)C=O)Cl

Origin of Product

United States

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